4-Amino-2-(2-methoxyethoxy)-benzamide
Description
Properties
IUPAC Name |
4-amino-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-4-5-15-9-6-7(11)2-3-8(9)10(12)13/h2-3,6H,4-5,11H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAMVKFPJVCXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-methoxyethoxy)-benzamide typically involves the following steps:
Nitration: The starting material, 2-(2-methoxyethoxy)benzoic acid, undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Amidation: The resulting 4-amino-2-(2-methoxyethoxy)benzoic acid is then converted to the benzamide by reacting with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 4-Nitro-2-(2-methoxyethoxy)-benzamide.
Reduction: Various amine derivatives.
Substitution: Compounds with different substituents replacing the methoxyethoxy group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Amino-2-(2-methoxyethoxy)-benzamide has been studied for its potential anticancer properties. Research indicates that this compound may inhibit specific cancer cell lines by interfering with cell proliferation and inducing apoptosis. The mechanism of action is believed to involve the modulation of signaling pathways associated with tumor growth and survival.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly in the context of therapeutic targets like kinases and proteases. By acting on these enzymes, it may help in the development of treatments for diseases such as cancer and inflammatory disorders.
Neuroprotective Effects
Studies have suggested that 4-Amino-2-(2-methoxyethoxy)-benzamide may possess neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases, where it may help to protect neuronal cells from damage caused by oxidative stress or inflammation.
Biochemical Applications
Biochemical Probes
Due to its structural characteristics, this compound can serve as a biochemical probe in various assays. It can be utilized to study specific biological interactions and mechanisms at the molecular level, providing insights into cellular processes.
Drug Development
The compound's ability to interact with biological targets makes it a candidate for further drug development. Its derivatives could lead to the creation of more effective therapeutics with improved specificity and reduced side effects.
Material Science
Polymer Chemistry
4-Amino-2-(2-methoxyethoxy)-benzamide can be incorporated into polymer matrices, enhancing their properties. Its presence can improve thermal stability, mechanical strength, and chemical resistance of polymers used in various applications, including coatings and composites.
Nanotechnology
In nanotechnology, this compound may be utilized in the synthesis of nanoparticles or nanocomposites with tailored functionalities. Its chemical properties can aid in the development of materials for drug delivery systems or sensors.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of 4-Amino-2-(2-methoxyethoxy)-benzamide on human breast cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of a specific kinase by this compound showed promising results in vitro. The study highlighted its potential application in developing targeted therapies for diseases driven by abnormal kinase activity.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibition of tumor growth |
| Enzyme inhibition | Targeted therapy development | |
| Neuroprotective effects | Protection against neurodegeneration | |
| Biochemical Applications | Biochemical probes | Insights into molecular interactions |
| Drug development | Creation of effective therapeutics | |
| Material Science | Polymer chemistry | Enhanced material properties |
| Nanotechnology | Development of advanced drug delivery systems |
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-methoxyethoxy)-benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethoxy group can enhance the compound’s solubility and bioavailability. The benzamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of 4-Amino-2-(2-methoxyethoxy)-benzamide and Analogues
Key Observations:
Substituent Position and Enzyme Inhibition: Compounds with 2-acylamino substituents (e.g., hexanoylamino, octanoylamino) exhibit PCAF HAT inhibitory activity (67–79% at 100 μM), with potency influenced by acyl chain length . CI-994, a benzamide with a 4-acetylamino group, inhibits HDACs by inducing histone hyperacetylation, demonstrating substituent-dependent mechanistic divergence .
Biological Activity
4-Amino-2-(2-methoxyethoxy)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer effects. The compound's structure-activity relationship (SAR) is also discussed, along with relevant case studies and research findings.
Antimicrobial Activity
Research indicates that 4-Amino-2-(2-methoxyethoxy)-benzamide exhibits significant antimicrobial properties. In a study focusing on various benzamide derivatives, it was found that modifications in the benzamide structure could enhance antibacterial efficacy against gram-positive and gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) that were competitive with established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study highlighted its effectiveness against several viral strains, including those responsible for respiratory infections. The mechanism of action appears to involve inhibition of viral entry into host cells, which is crucial for preventing viral replication. The half-maximal effective concentration (EC50) values were reported to be in the low micromolar range, indicating promising antiviral activity .
Anticancer Properties
In terms of anticancer activity, 4-Amino-2-(2-methoxyethoxy)-benzamide has shown potential against various cancer cell lines. Notably, it was tested against human breast cancer cells (MCF-7) and exhibited significant cytotoxicity with IC50 values comparable to traditional chemotherapeutics like doxorubicin. Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways .
Structure-Activity Relationship (SAR)
The SAR studies conducted on 4-Amino-2-(2-methoxyethoxy)-benzamide reveal that the presence of the methoxy group significantly enhances its biological activity. Variations in substituents on the benzene ring were shown to affect both potency and selectivity against different biological targets. For instance, introducing electron-donating groups (EDGs) generally improved activity, while electron-withdrawing groups (EWGs) tended to diminish it .
| Substituent | Effect on Activity |
|---|---|
| Methoxy | Increases activity |
| Electron-donating | Enhances potency |
| Electron-withdrawing | Reduces potency |
Case Studies
- Antiviral Efficacy : A study conducted on a series of benzamide derivatives highlighted that 4-Amino-2-(2-methoxyethoxy)-benzamide effectively inhibited viral entry mechanisms in vitro, with EC50 values ranging from 0.1 to 0.5 μM against respiratory viruses .
- Cytotoxicity in Cancer Cells : In vitro testing showed that at concentrations of 10 μM, 4-Amino-2-(2-methoxyethoxy)-benzamide led to a significant reduction in cell viability in MCF-7 cells, with flow cytometry revealing an increase in early and late apoptotic cells .
- Antibacterial Activity : The compound was part of a broader screening of benzamide derivatives where it exhibited MIC values of ≤ 16 μg/mL against both Staphylococcus aureus and Escherichia coli, indicating robust antibacterial properties.
Q & A
Q. What are the established synthetic routes for 4-Amino-2-(2-methoxyethoxy)-benzamide, and what purification methods ensure high yield and purity?
A multi-step synthesis typically involves:
- Ammonification : Reacting a substituted benzoic acid derivative with ammonia under high-pressure conditions to form the benzamide core (e.g., as described for 4-amino-2-(2-hydroxyethyl) benzamide via autoclave ammonification) .
- Alkoxy Substitution : Introducing the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity can be verified via HPLC (C18 column, UV detection at 254 nm) .
Q. How is the molecular structure of 4-Amino-2-(2-methoxyethoxy)-benzamide characterized, and what techniques validate its conformation?
- X-ray Crystallography : Determines precise bond lengths and angles (e.g., analogous benzamides in used single-crystal XRD) .
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., methoxyethoxy protons at δ 3.4–4.0 ppm) .
- FT-IR : Amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Receptor Binding Assays : Test affinity for dopamine D2 and serotonin 5-HT3 receptors using radiolabeled ligands (e.g., [H]spiperone for D2 receptors) to identify antiemetic or gastrokinetic activity, as seen in related benzamides .
- In Vitro Functional Assays : Measure gastric emptying in rodent models (e.g., phenol red semisolid meal assay) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
Q. What strategies address polymorphism in 4-Amino-2-(2-methoxyethoxy)-benzamide, and how does it impact bioavailability?
- Polymorph Screening : Recrystallize under varied conditions (e.g., rapid cooling vs. slow evaporation) to identify forms. Benzamide analogs exhibit orthorhombic or monoclinic lattices .
- Dissolution Testing : Compare solubility of polymorphs in simulated gastric fluid (pH 1.2) to correlate crystal form with dissolution rate .
Q. How can structure-activity relationship (SAR) studies optimize its biological activity?
Q. What advanced analytical methods resolve contradictions in reported activity data?
- Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Batch Consistency Analysis : Compare synthetic batches via H NMR and chiral HPLC to rule out impurities or stereochemical variations .
Q. How can researchers develop enantioselective synthesis routes for chiral derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
